1,3-Dimethylnaphthalen-2-ol
Overview
Description
1,3-Dimethylnaphthalen-2-ol is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 3 positions and a hydroxyl group at the 2 position. This compound is known for its off-white to white solid appearance and has a molecular weight of 172.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphthalen-2-ol can be synthesized through various methods. One common synthetic route involves the alkylation of 2-naphthol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional steps such as distillation and chromatography to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form 1,3-dimethylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: 1,3-Dimethylnaphthoquinone
Reduction: 1,3-Dimethylnaphthalene
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Dimethylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethylnaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Naphthol: Lacks the methyl groups, resulting in different physical and chemical properties.
1,3-Dimethyl-2-naphthoquinone: An oxidized form with distinct chemical behavior
Uniqueness
1,3-Dimethylnaphthalen-2-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,3-dimethylnaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-7-10-5-3-4-6-11(10)9(2)12(8)13/h3-7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNYYJKCBOXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598376 | |
Record name | 1,3-Dimethylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106949-25-1 | |
Record name | 1,3-Dimethylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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